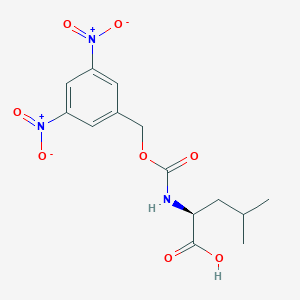![molecular formula C28H35NO4 B12569195 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol CAS No. 189279-39-8](/img/structure/B12569195.png)
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a bis(2-methoxyethyl)amino group and a triphenylmethoxy group attached to a propan-2-ol backbone. Its molecular formula is C27H37NO4.
Métodos De Preparación
The synthesis of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of triphenylmethanol with epichlorohydrin in the presence of a base to form the triphenylmethoxypropan-2-ol intermediate. This intermediate is then reacted with bis(2-methoxyethyl)amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bis(2-methoxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-methoxyethyl)amino group can form hydrogen bonds or electrostatic interactions with active sites, while the triphenylmethoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol can be compared with similar compounds such as:
Metoprolol: A β1 receptor blocker with a similar bis(2-methoxyethyl)amino group but different overall structure and pharmacological profile.
Bis(2-methoxyethyl)aminosulfur trifluoride: A fluorinating reagent with a bis(2-methoxyethyl)amino group, used in different chemical transformations. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
189279-39-8 |
|---|---|
Fórmula molecular |
C28H35NO4 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
1-[bis(2-methoxyethyl)amino]-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C28H35NO4/c1-31-20-18-29(19-21-32-2)22-27(30)23-33-28(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,30H,18-23H2,1-2H3 |
Clave InChI |
SPGLBRJPHNOJFV-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCOC)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


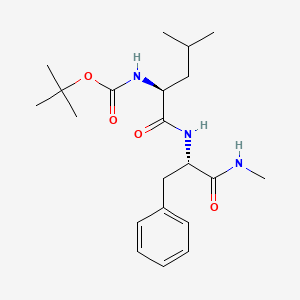
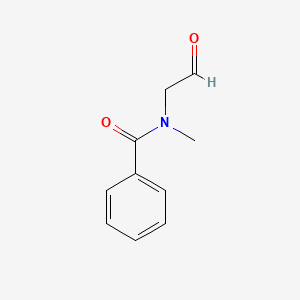
![2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]](/img/structure/B12569132.png)

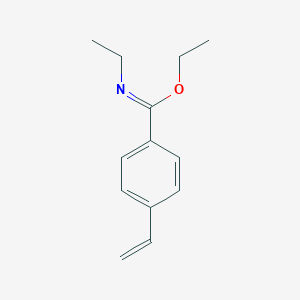
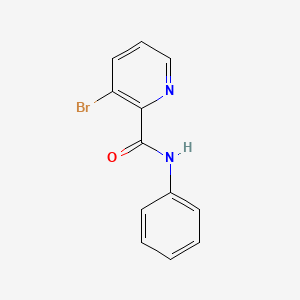
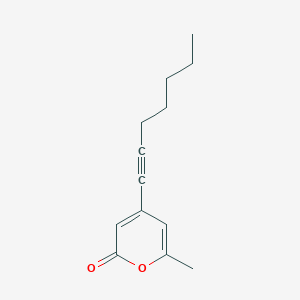
dimethylsilane](/img/structure/B12569166.png)
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
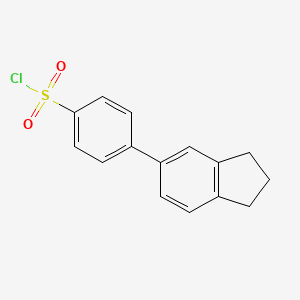
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
